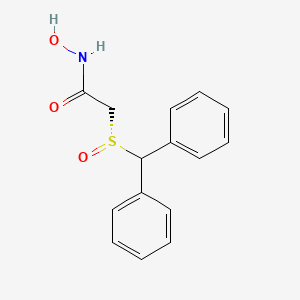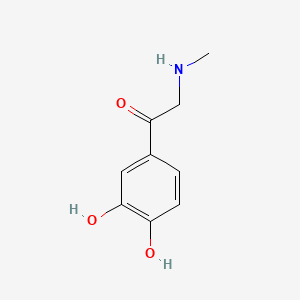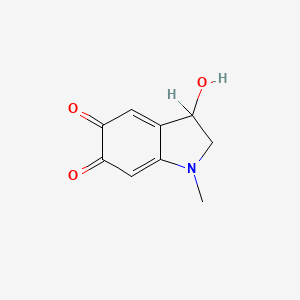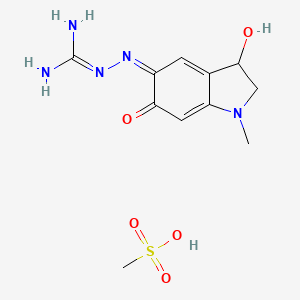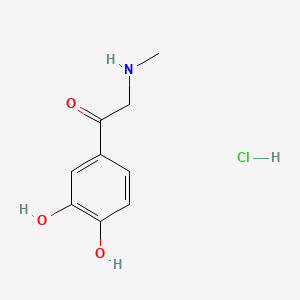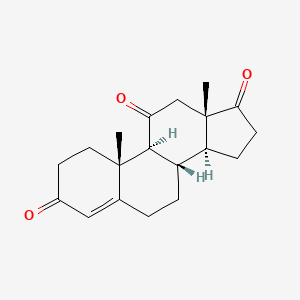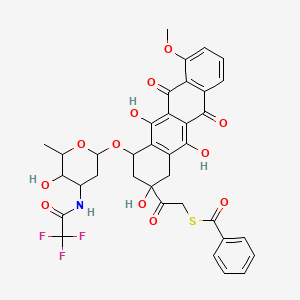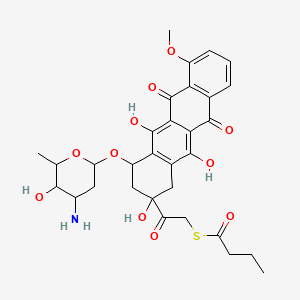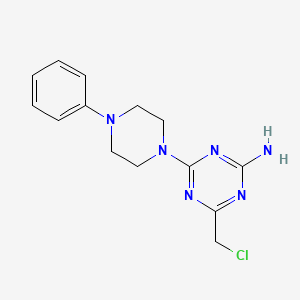
s-Triazine, 2-amino-4-(chloromethyl)-6-(4-phenyl-1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AF53 is an alpha-L-arabinofuranosidase from Trichoderma reesei containing a noncatalytic xylan-binding domain.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activity
s-Triazine derivatives, specifically those incorporating piperazine and piperidine motifs, have been synthesized and evaluated for their antimicrobial and antituberculosis activities. Patel et al. (2011) and Patel et al. (2012) conducted studies demonstrating that these compounds exhibited significant inhibition against various bacterial strains, including Mycobacterium tuberculosis, with some compounds showing comparable potency to standard drugs like ethambutol and pyrazinamide (Patel, Kumari, Rajani, & Chikhalia, 2011) (Patel, Kumari, Rajani, & Chikhalia, 2012).
Synthesis and Structural Elucidation
Zhang Li-hu (2014) synthesized various 1,3,5-triazine derivatives, showcasing their structural diversity and potential for various applications. The structures were confirmed using NMR and IR spectroscopy, highlighting the versatility of s-triazine in chemical synthesis (Zhang, 2014).
Anticancer Activity
Several studies have reported the synthesis of s-triazine derivatives with potential anticancer activities. Yurttaş et al. (2014) investigated 1,2,4-triazine derivatives for their antiproliferative effects on breast cancer cells, identifying compounds with promising activity (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Similarly, Pomarnacka et al. (2004) synthesized novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives, demonstrating cytotoxic activity against human tumor cell lines (Pomarnacka, Bednarski, Grunert, & Reszka, 2004).
Chiral Separation in Chemistry
Bhushan and Agarwal (2011) developed chiral derivatizing reagents based on cyanuric chloride, used for the separation of protein and non-protein amino acids. This underscores the role of s-triazine derivatives in advanced analytical techniques (Bhushan & Agarwal, 2011).
Molecular Structure and Pharmacological Evaluation
Various s-triazine derivatives have been synthesized and their molecular structures investigated for different pharmacological applications. The research by Shawish et al. (2021) exemplifies the use of X-ray crystallography and DFT calculations in understanding the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).
Eigenschaften
CAS-Nummer |
21868-40-6 |
|---|---|
Produktname |
s-Triazine, 2-amino-4-(chloromethyl)-6-(4-phenyl-1-piperazinyl)- |
Molekularformel |
C14H17ClN6 |
Molekulargewicht |
304.78 g/mol |
IUPAC-Name |
4-(chloromethyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H17ClN6/c15-10-12-17-13(16)19-14(18-12)21-8-6-20(7-9-21)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,16,17,18,19) |
InChI-Schlüssel |
ZTXSLFCZKMDZQI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)N)CCl |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)N)CCl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
21868-40-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AF53; AF-53; AF 53 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



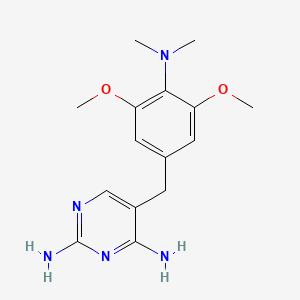
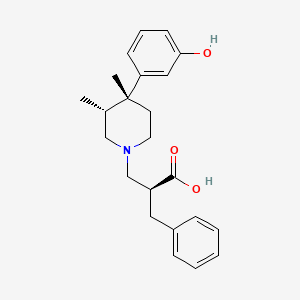
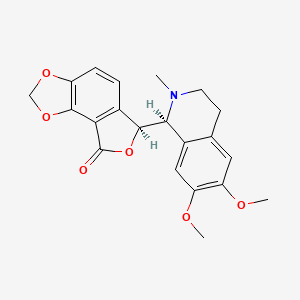
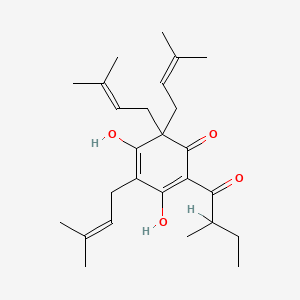
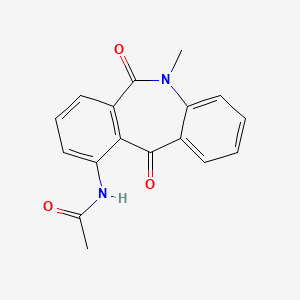
![2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid](/img/structure/B1665548.png)
